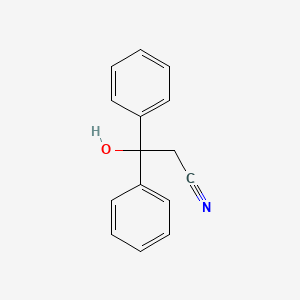

3-Hydroxy-3,3-diphenylpropanenitrile

Beschreibung

Contextualization within α-Hydroxy Nitrile Chemistry

The field of hydroxynitrile chemistry is well-established, with a primary focus on α-hydroxynitriles, commonly known as cyanohydrins. libretexts.org Cyanohydrins are characterized by having a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. savemyexams.com They are typically synthesized through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or a ketone. libretexts.orgsavemyexams.com This reaction is a fundamental method for carbon chain extension and for creating a chiral center. libretexts.org

In contrast, 3-Hydroxy-3,3-diphenylpropanenitrile is a β-hydroxy nitrile . acs.orgnih.gov The key structural distinction is that the hydroxyl and nitrile groups are attached to adjacent carbon atoms (on carbons 3 and 1, respectively), separated by a methylene (B1212753) (-CH₂-) group. This places it in a different subclass of hydroxynitriles with distinct reactivity and synthetic pathways. The synthesis of β-hydroxy nitriles often involves different strategies than those for cyanohydrins, such as the ring-opening of epoxides with cyanide salts or the base-catalyzed addition of acetonitrile (B52724) to carbonyl compounds. acs.org As a class, β-hydroxy nitriles are valuable synthetic intermediates, for instance, in the preparation of 1,3-amino alcohols. acs.org

Significance in Contemporary Organic Synthesis and Materials Science

The significance of 3-Hydroxy-3,3-diphenylpropanenitrile stems from its bifunctional nature, which allows for a range of chemical transformations.

In organic synthesis, it serves as a valuable building block. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. libretexts.orgnumberanalytics.com The tertiary hydroxyl group can undergo reactions typical of alcohols. The synthesis of the compound itself can be achieved through the reaction of a ketone, benzophenone (B1666685), with the enolate of acetonitrile. This accessibility from common starting materials makes it a useful intermediate. While research on this specific diphenyl compound is not extensive, the structural motif is of high value. For example, the related compound (R)-3-Hydroxy-3-phenylpropanenitrile, which has only one phenyl group, is a crucial intermediate in the synthesis of major pharmaceuticals such as the antidepressant fluoxetine (B1211875). This highlights the importance of the β-hydroxy nitrile framework in constructing medicinally relevant molecules.

In the realm of materials science, while direct applications of 3-Hydroxy-3,3-diphenylpropanenitrile are not widely documented, its functional groups suggest potential uses. The hydroxyl group provides a reactive site for esterification or etherification, which could allow the molecule to be incorporated into polyester (B1180765) or polyether backbones, or grafted onto surfaces to modify their properties. The nitrile functional group is also known for its utility in polymer chemistry and can be involved in cycloaddition reactions to form heterocyclic structures. numberanalytics.com Other related hydroxynitrile compounds are used as intermediates in the production of specialty chemicals and materials, indicating a potential role for 3-Hydroxy-3,3-diphenylpropanenitrile as a monomer or an additive to create functional polymers with tailored thermal or chemical properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-3,3-diphenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-12-11-15(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGUMQGPGBZSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041637 | |

| Record name | Benzenepropanenitrile, beta-hydroxy-beta-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3531-23-5 | |

| Record name | Benzenepropanenitrile, beta-hydroxy-beta-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzilonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanenitrile, beta-hydroxy-beta-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-3,3-DIPHENYLPROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2409Y4M2PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 3-Hydroxy-3,3-diphenylpropanenitrile

The creation of 3-Hydroxy-3,3-diphenylpropanenitrile can be approached through several synthetic strategies, primarily relying on nucleophilic addition reactions.

Nucleophilic Addition Approaches

Nucleophilic addition is a fundamental reaction type in organic chemistry where a nucleophile, an electron-rich species, attacks an electron-deficient center. In the context of synthesizing 3-Hydroxy-3,3-diphenylpropanenitrile, the key step involves the addition of a cyanide-containing nucleophile to a carbonyl group.

The most direct route to 3-Hydroxy-3,3-diphenylpropanenitrile involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of diphenylketone (also known as benzophenone). chemguide.co.uklibretexts.org This reaction is a specific example of cyanohydrin formation. chemguide.co.uklibretexts.org The general mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of diphenylketone. libretexts.orgchemguide.co.uk This leads to the formation of a tetrahedral intermediate, an alkoxide ion. libretexts.orgchemguide.co.uk

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as hydrogen cyanide (HCN) or a weak acid, to yield the final 3-Hydroxy-3,3-diphenylpropanenitrile product. libretexts.orgchemguide.co.uk

For this reaction to be effective, a source of cyanide ions is necessary. While hydrogen cyanide itself can be used, it is a highly toxic gas. chemguide.co.uk A more common and safer laboratory practice involves the in situ generation of HCN by reacting a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) with a mineral acid. chemguide.co.uk The reaction is typically buffered to a pH of around 4-5 to ensure a balance between the presence of free cyanide ions for nucleophilic attack and the protonation of the carbonyl group to enhance its electrophilicity. chemguide.co.uk

The formation of cyanohydrins is a well-established method for the synthesis of α-hydroxy nitriles from aldehydes and ketones. libretexts.org While the direct addition of cyanide to diphenylketone is the primary route to 3-Hydroxy-3,3-diphenylpropanenitrile, related strategies can also be considered. These often involve modifications to the cyanide source or reaction conditions to improve yield, safety, or selectivity. For instance, silylated cyanide reagents like trimethylsilyl (B98337) cyanide (TMSCN) can be used in the presence of a Lewis acid catalyst. This approach can sometimes offer milder reaction conditions and easier work-up procedures. The initial product of this reaction is a silylated cyanohydrin, which can then be hydrolyzed to afford the desired β-hydroxy nitrile.

Chemoenzymatic and Stereoselective Synthesis

The introduction of chirality into molecules is a key focus of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. Chemoenzymatic methods, which combine chemical synthesis with the stereoselectivity of biological catalysts, offer a powerful approach to obtaining enantiomerically pure compounds.

Chemoenzymatic and Stereoselective Synthesis

Enzymatic Kinetic Resolution of α,α-Disubstituted β-Hydroxy Nitriles

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. This method relies on an enzyme that selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. Lipases are a common class of enzymes used for this purpose, often in transesterification or hydrolysis reactions. nih.gov

While specific studies on the enzymatic kinetic resolution of 3-Hydroxy-3,3-diphenylpropanenitrile are not extensively documented in the reviewed literature, research on analogous compounds provides a strong precedent. For example, the kinetic resolution of a related compound, 3-hydroxy-3-phenylpropanonitrile, has been successfully achieved using lipase (B570770) from Pseudomonas fluorescens. nih.gov In this study, the enzyme was immobilized on modified silica (B1680970) nanoparticles and used to catalyze the transesterification of the racemic alcohol. The addition of ionic liquids was found to enhance the stability of the enzyme and the efficiency of the resolution process. nih.gov

The following table summarizes the results from the enzymatic kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, illustrating the potential for applying similar methods to 3-Hydroxy-3,3-diphenylpropanenitrile. nih.gov

| Ionic Liquid Additive (1% w/v in Hexane) | Conversion (%) | Enantiomeric Excess (ee%) |

| [BMIM]Cl | 97.4 | 79.5 |

| [BMIM]NTf₂ | 75.2 | 68.3 |

| [OMIM]Cl | 69.8 | 60.1 |

| [OMIM]NTf₂ | 58.9 | 52.7 |

| No Ionic Liquid | 45.3 | 40.2 |

Table 1: Effect of Ionic Liquids on the Lipase-Catalyzed Kinetic Resolution of 3-hydroxy-3-phenylpropanonitrile. nih.gov

Application of Nitrile Hydratases and Hydroxynitrile Lyases

Other classes of enzymes, namely nitrile hydratases and hydroxynitrile lyases, also have potential applications in the synthesis and transformation of β-hydroxy nitriles.

Nitrile hydratases (NHases) are enzymes that catalyze the hydration of a nitrile group to the corresponding amide. wikipedia.org These enzymes are used industrially for the production of acrylamide (B121943) and nicotinamide. wikipedia.org In the context of 3-Hydroxy-3,3-diphenylpropanenitrile, a nitrile hydratase could potentially convert the nitrile functionality into a primary amide, yielding 3-hydroxy-3,3-diphenylpropanamide. This transformation would provide a route to a different class of compounds with potential applications in medicinal chemistry and materials science.

Hydroxynitrile lyases (HNLs) catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones. nih.govftb.com.hr In nature, they are often involved in the defense mechanisms of plants by releasing toxic HCN. ftb.com.hr In synthetic chemistry, HNLs are valuable for the asymmetric synthesis of cyanohydrins, often with high enantioselectivity. nih.govftb.com.hr While HNLs are more commonly applied to the synthesis of α-hydroxy nitriles from aldehydes, some HNLs have been shown to accept ketones as substrates. ftb.com.hr The application of a suitable HNL to diphenylketone could, in principle, provide a stereoselective route to either the (R)- or (S)-enantiomer of 3-Hydroxy-3,3-diphenylpropanenitrile, depending on the specific enzyme used.

Advanced Catalytic Protocols for Nitrile Formation

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-CN bonds. These protocols often offer advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods.

Transition metal catalysis provides a robust platform for the synthesis of nitriles, including structurally complex tertiary nitriles. These methods typically employ aryl, vinyl, or alkyl halides as starting materials and a cyanide source.

Copper-Catalyzed Cyanation: The copper-catalyzed cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is a classic method for synthesizing aryl nitriles. researchgate.net Modern iterations have improved upon this by using catalytic amounts of a copper source, which simplifies product purification and reduces waste. acs.org For instance, a system using catalytic copper(I) iodide (CuI), an iodide salt additive, and a diamine ligand can efficiently convert aryl bromides to the corresponding nitriles under milder conditions than the traditional stoichiometric reaction. acs.org In the context of 3-Hydroxy-3,3-diphenylpropanenitrile, a hypothetical precursor such as a halogenated derivative of 1,1-diphenylethanol (B1581894) could be subjected to such copper-catalyzed cyanation conditions.

Nickel-Catalyzed Cyanation: Nickel catalysts have emerged as powerful tools for cyanation reactions, capable of activating a broad range of substrates, including less reactive aryl chlorides. nih.govacs.org Nickel-catalyzed methods can utilize various cyanide sources, with zinc cyanide (Zn(CN)₂) being a less toxic alternative to alkali metal cyanides. chemistrysteps.com These reactions often tolerate a wide array of functional groups, making them suitable for complex molecule synthesis. wipo.int The synthesis of alkyl nitriles from alkyl halides or their surrogates is also well-established using nickel catalysis, providing a potential pathway to tertiary nitriles from appropriately substituted precursors. chemistrysteps.com

Interactive Table: Overview of Transition Metal-Catalyzed Cyanation

| Catalyst System | Substrate Type | Cyanide Source | Key Features |

|---|---|---|---|

| Copper (CuI) / Ligand | Aryl/Heteroaryl Halides | NaCN, KCN | Catalytic, improved functional group tolerance, milder conditions than classic methods. acs.orgcore.ac.uk |

| Nickel (NiCl₂) / Ligand | Aryl/Vinyl (Pseudo)halides, Alkyl Halides | Zn(CN)₂, Butyronitrile | High functional group tolerance, can activate less reactive chlorides, uses less toxic cyanide sources. nih.govacs.orgchemistrysteps.com |

The α-alkylation of nitriles is a direct method for forming carbon-carbon bonds adjacent to the nitrile group. Cobalt-catalyzed protocols have gained prominence as a more sustainable alternative to precious metal catalysts.

A notable strategy is the "borrowing hydrogen" (BH) or "acceptorless dehydrogenative coupling" (ADC) process, which couples nitriles with alcohols. organic-chemistry.orgnsf.govrsc.org In this approach, a cobalt catalyst temporarily oxidizes a primary alcohol to an aldehyde. The aldehyde then undergoes a condensation reaction with the α-carbon of a nitrile. Finally, the same catalyst facilitates the hydrogenation of the resulting α,β-unsaturated nitrile intermediate to yield the saturated α-alkylated product, with water being the only byproduct. organic-chemistry.orgnsf.gov While this methodology is highly effective for primary alcohols, its direct application for coupling a nitrile with a ketone, such as benzophenone (B1666685), to form 3-Hydroxy-3,3-diphenylpropanenitrile, follows a different mechanistic pathway (an aldol-type addition) that does not involve the borrowing hydrogen concept. Research on cobalt-catalyzed α-alkylation has largely focused on using primary alcohols as the alkylating agent to produce saturated nitriles. acs.orgnih.gov

Interactive Table: Cobalt-Catalyzed α-Alkylation with Primary Alcohols

| Catalyst Type | Reaction Name | Mechanism Steps | Byproducts |

|---|---|---|---|

| Homogeneous or Heterogeneous Cobalt Complex | Borrowing Hydrogen (BH) | 1. Dehydrogenation of alcohol to aldehyde. 2. Condensation with nitrile. 3. Hydrogenation of intermediate. | Water |

Multi-Step Synthesis Pathways

The most direct and common multi-step synthesis of 3-Hydroxy-3,3-diphenylpropanenitrile involves the base-catalyzed addition of acetonitrile (B52724) to benzophenone. This reaction is a variation of the aldol (B89426) addition reaction.

The pathway proceeds in distinct steps:

Deprotonation: Acetonitrile, while being a very weak acid, can be deprotonated at the α-carbon by a strong base (such as an alkali metal amide or alkoxide) to form a nucleophilic cyanomethyl anion (⁻CH₂CN).

Nucleophilic Attack: The generated cyanomethyl anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzophenone. This step forms a tertiary alkoxide intermediate.

Protonation: The reaction mixture is subsequently treated with a mild acid (an aqueous workup) to protonate the alkoxide, yielding the final product, 3-Hydroxy-3,3-diphenylpropanenitrile.

An electrochemical approach has also been reported where the radical anion of benzophenone, generated electrochemically, acts as a strong base to deprotonate acetonitrile, leading to the cyanomethyl anion which then reacts with another molecule of benzophenone. researchgate.net

Reactions and Derivatization of 3-Hydroxy-3,3-diphenylpropanenitrile

The bifunctional nature of 3-Hydroxy-3,3-diphenylpropanenitrile allows for selective transformations of either the nitrile or the hydroxyl group.

The nitrile group is a versatile functional group that can be converted into several other moieties, including amides, carboxylic acids, and amines.

The hydrolysis of a nitrile is a stepwise process that first yields an amide, which can then be further hydrolyzed to a carboxylic acid under more forcing conditions. chemguide.co.uk To selectively isolate the amide, controlled reaction conditions are necessary.

The conversion of 3-Hydroxy-3,3-diphenylpropanenitrile to 3-Hydroxy-3,3-diphenylpropanamide can be achieved through partial hydrolysis. This selective transformation prevents the reaction from proceeding to the corresponding carboxylic acid. chemistrysteps.com Effective methods for this conversion include:

Acid-Catalyzed Hydration: Using a mixture of acids with a low water content can facilitate the selective hydration of the nitrile. For example, a mixture of hydrochloric acid and acetic acid has been used effectively for the transformation of similar propanenitriles into their corresponding amides. researchgate.net Another reported system for the selective conversion of various nitriles to amides employs a trifluoroacetic acid (TFA)-sulfuric acid mixture. nih.gov

Alkaline Hydrogen Peroxide: A mild method involves treating the nitrile with an alkaline solution of hydrogen peroxide. commonorganicchemistry.com This reagent combination is known to hydrate (B1144303) the nitrile to the primary amide with high selectivity, often under mild conditions that preserve other functional groups like the tertiary alcohol in the target molecule.

Careful monitoring of the reaction is crucial, as prolonged reaction times or harsher conditions (e.g., concentrated acid or base with heating) will lead to the formation of 3-Hydroxy-3,3-diphenylpropanoic acid. chemguide.co.ukstackexchange.com

Transformation of the Nitrile Group

Reduction to Amine Analogues

The nitrile functional group in 3-Hydroxy-3,3-diphenylpropanenitrile can be reduced to a primary amine, yielding 3-amino-3,3-diphenylpropan-1-ol. This transformation is a valuable pathway for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds and pharmaceutical intermediates. sciengine.comnih.gov

Various reducing agents can be employed for the conversion of nitriles to primary amines. Common methods include catalytic hydrogenation and reduction with metal hydrides. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) in a solvent system like dichloromethane (B109758) and water with acidic additives can be used to reduce nitriles to primary amines. nih.gov Another effective reagent is ammonia (B1221849) borane (B79455) (NH₃BH₃), which can reduce a wide range of nitriles to primary amines under thermal conditions and is tolerant of many other functional groups. organic-chemistry.org The use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) also provides an efficient method for this reduction. organic-chemistry.org

It is important to control the reaction conditions, as the presence of water can sometimes lead to the reductive hydrolysis of the nitrile to an alcohol instead of the desired amine. google.com The choice of reagent and conditions is crucial for achieving high selectivity and yield of the primary amine.

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/System | General Conditions | Reference |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C) | Hydrogen gas, solvent (e.g., dichloromethane/water), acidic additives | nih.gov |

| Ammonia Borane (NH₃BH₃) | Thermal conditions | organic-chemistry.org |

| Diisopropylaminoborane / Lithium Borohydride (catalytic) | - | organic-chemistry.org |

| Samarium(II) Iodide (SmI₂) / Lewis Base | Single electron transfer conditions | organic-chemistry.org |

Reactivity of the Hydroxyl Moiety

The tertiary hydroxyl group in 3-Hydroxy-3,3-diphenylpropanenitrile plays a significant role in its chemical reactivity, particularly in oxidation and nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The hydroxyl group of 3-Hydroxy-3,3-diphenylpropanenitrile can be replaced by a nucleophile through nucleophilic substitution reactions. Due to the tertiary nature of the alcohol, these reactions typically proceed through an S(_N)1 mechanism. ysu.edulibretexts.org The reactivity of alcohols in such reactions follows the order: 3° > 2° > 1°. libretexts.orglibretexts.org

The S(_N)1 mechanism involves a stepwise process. First, the hydroxyl group is protonated by an acid catalyst to form an alkyloxonium ion. ysu.edulibretexts.org This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.orglibretexts.org Subsequently, the alkyloxonium ion dissociates to form a stable tertiary carbocation intermediate. ysu.edu Finally, this carbocation is attacked by a nucleophile to yield the substitution product. libretexts.org To avoid racemization, the interception of the carbocation intermediate by the nucleophile should occur at the intimate or solvent-separated ion pair stage. nih.gov

Various nucleophiles can be used, such as halide ions (Cl⁻, Br⁻, I⁻) from hydrohalic acids, to form the corresponding 3-halo-3,3-diphenylpropanenitrile. libretexts.org Another approach involves converting the alcohol into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. libretexts.org

Table 2: Comparison of S(_N)1 and S(_N)2 Reactions for Alcohols

| Feature | S(_N)1 Reaction (Tertiary Alcohols) | S(_N)2 Reaction (Primary Alcohols) | Reference |

|---|---|---|---|

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (One step) | ysu.edu |

| Reactivity Order | 3° > 2° > 1° | Methyl > 1° > 2° | libretexts.orglibretexts.org |

| Leaving Group | Protonated hydroxyl group (H₂O) | Protonated hydroxyl group or converted to a better leaving group (e.g., tosylate) | libretexts.orglibretexts.org |

| Stereochemistry | Racemization possible | Inversion of configuration | libretexts.orgnih.gov |

Participation in Multicomponent Reactions and Cyclizations

The presence of both a hydroxyl group and an active methylene (B1212753) group allows 3-Hydroxy-3,3-diphenylpropanenitrile to participate in various condensation and cyclization reactions.

Knoevenagel Condensation and Cyclization Pathways

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base. sphinxsai.combanglajol.info The methylene group adjacent to the nitrile in 3-Hydroxy-3,3-diphenylpropanenitrile is an active methylene group due to the electron-withdrawing nature of the nitrile. This allows it to act as a nucleophile in Knoevenagel-type condensations with various aldehydes and ketones. organic-chemistry.org The reaction would result in the formation of an α,β-unsaturated nitrile.

Furthermore, β-hydroxy nitriles can undergo various cyclization reactions. For example, intramolecular dehydration could lead to the formation of a cyclic ether or lactone, although the formation of a five-membered ring in this case might be less favorable. A copper-catalyzed retro-aldol reaction of β-hydroxy nitriles with aldehydes has been reported, which proceeds through the generation of a reactive copper(I) enolate or cyanomethyl intermediate. rsc.org Additionally, radical cyclizations of δ-hydroxy nitriles have been used to synthesize ketones. acs.orgacs.org These examples suggest the potential for 3-Hydroxy-3,3-diphenylpropanenitrile to undergo various cyclization pathways under appropriate conditions.

Electron Transfer Reactions

Electron transfer processes are fundamental to many organic reactions. In the context of 3-Hydroxy-3,3-diphenylpropanenitrile, electron transfer can be involved in both its formation and subsequent reactions. The formation of hydroxynitriles from carbonyl compounds and cyanide involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the cyanide ion with the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, facilitating electron transfer. sparkl.me

In terms of its reactivity, the nitrile group can be reduced to a primary amine via a single-electron transfer mechanism using reagents like samarium(II) iodide (SmI₂), which is activated by a Lewis base. organic-chemistry.org This process involves the transfer of an electron from the samarium(II) species to the nitrile, generating an imidoyl-type radical intermediate, which is then further reduced to the amine. organic-chemistry.org This demonstrates one pathway where 3-Hydroxy-3,3-diphenylpropanenitrile can participate in an electron transfer reaction.

Mechanistic Insights and Reaction Pathway Elucidation

Mechanistic Studies of Formation Reactions

The formation of 3-Hydroxy-3,3-diphenylpropanenitrile typically proceeds via the nucleophilic addition of a cyanide anion to the carbonyl carbon of benzophenone (B1666685). This reaction is a classic example of cyanohydrin formation from a ketone. byjus.comopenstax.org The generally accepted mechanism involves a reversible, base-catalyzed process. openstax.org

The key intermediate in the formation of 3-Hydroxy-3,3-diphenylpropanenitrile is a tetrahedral alkoxide ion. This intermediate is formed when the nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of benzophenone. libretexts.org The pi bond of the carbonyl group is broken, and the electrons are pushed onto the oxygen atom, resulting in a negatively charged oxygen. This alkoxide intermediate is then protonated in a subsequent step to yield the final hydroxyl group of the cyanohydrin. libretexts.org

In procedures utilizing silyl (B83357) cyanides, such as trimethylsilyl (B98337) cyanide (TMSCN), an O-silylated intermediate, O-(trimethylsilyl)benzophenone cyanohydrin, is formed. researchgate.netorgsyn.org This intermediate is then hydrolyzed, typically with aqueous acid, to yield the final 3-Hydroxy-3,3-diphenylpropanenitrile. orgsyn.org The silylated route is often preferred for sterically hindered ketones like benzophenone because it is not dependent on an equilibrium process, leading to better yields. orgsyn.org

The choice of reagents and catalysts is crucial for the successful synthesis of 3-Hydroxy-3,3-diphenylpropanenitrile.

Cyanide Source : The cyanide anion (CN⁻) is the essential nucleophile. Common sources include potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide ((CH₃)₃SiCN). wikipedia.org Using hydrogen cyanide (HCN) directly is possible but often avoided due to its high toxicity and volatility. Instead, it is typically generated in situ by reacting a cyanide salt with an acid. libretexts.org

Catalysts : The reaction is often catalyzed by a base or a Lewis acid.

Base Catalysis : A small amount of base can increase the concentration of the cyanide anion, which is a stronger nucleophile than HCN, thereby accelerating the reaction. openstax.org

Lewis Acid Catalysis : Lewis acids like zinc iodide (ZnI₂) or aluminum chloride (AlCl₃) are effective catalysts, particularly when using trimethylsilyl cyanide. researchgate.netorgsyn.org The Lewis acid activates the carbonyl group of the benzophenone, making it more electrophilic and susceptible to nucleophilic attack.

Organic Catalysts : Studies have also explored the use of organic catalysts like 1,1,3,3-tetramethylguanidine (B143053) (TMG), which has been shown to be a highly effective catalyst for the cyanosilylation of various ketones. researchgate.net

The table below summarizes the reagents and catalysts commonly used in the synthesis of cyanohydrins from ketones.

| Reagent/Catalyst | Function | Typical Precursor | Reference |

| Sodium Cyanide (NaCN) | Cyanide Source | Benzophenone | libretexts.orgwikipedia.org |

| Potassium Cyanide (KCN) | Cyanide Source | Benzophenone | libretexts.orgwikipedia.org |

| Trimethylsilyl Cyanide (TMSCN) | Silylated Cyanide Source | Benzophenone | researchgate.netorgsyn.org |

| Zinc Iodide (ZnI₂) Anhydrous | Lewis Acid Catalyst | Benzophenone | researchgate.netorgsyn.org |

| 1,1,3,3-tetramethylguanidine (TMG) | Organic Base Catalyst | Ketones | researchgate.net |

| Hydrochloric Acid (HCl) | Acid for Hydrolysis | O-(trimethylsilyl)benzophenone cyanohydrin | orgsyn.org |

Mechanistic Analysis of Transformation Reactions

The reactivity of 3-Hydroxy-3,3-diphenylpropanenitrile is dictated by its two primary functional groups: the tertiary hydroxyl group and the nitrile group.

The tertiary hydroxyl group plays a significant role in the subsequent reactions of the molecule.

Leaving Group Potential : After protonation by an acid, the hydroxyl group can be eliminated as a water molecule, forming a stabilized tertiary carbocation. This can lead to elimination reactions.

Directing Group : The hydroxyl group can influence the stereochemical outcome of nearby reactions, although this is less pronounced in this achiral molecule compared to chiral cyanohydrins.

Synthetic Utility : The presence of the hydroxyl group is key to one of the most important transformations of cyanohydrins: their conversion into α-hydroxy carboxylic acids. This is achieved by the hydrolysis of the nitrile group under hot acidic conditions. libretexts.orgyoutube.com

The formation of cyanohydrins is a reversible reaction. openstax.orgwikipedia.org For many simple aldehydes and unhindered ketones, the equilibrium lies in favor of the product. However, for sterically hindered ketones like benzophenone, the equilibrium can be unfavorable. orgsyn.org This thermodynamic limitation is a key reason for the development of alternative, non-equilibrium methods, such as those using trimethylsilyl cyanide, which drive the reaction to completion. researchgate.netorgsyn.org

The rate of reaction is fastest at a slightly acidic pH (around 4-5) when using HCN generated in situ. libretexts.org This is because these conditions provide a balance between the availability of free cyanide ions for nucleophilic attack and the protonation of the carbonyl group, which can enhance its electrophilicity. libretexts.org

Theoretical Approaches to Reaction Mechanisms

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of similar reactions, like the cyanosilylation of other ketones. These studies help to elucidate the reaction pathways, identify transition states, and calculate energy profiles. For example, research on the 1,1,3,3-tetramethylguanidine (TMG) catalyzed cyanosilylation of hypnone showed that the reaction proceeds through a stepwise, exoergonic process. researchgate.net Such theoretical models indicate that the catalyst can significantly lower the activation energy and may alter the reaction mechanism itself. researchgate.net Similar theoretical approaches applied to 3-Hydroxy-3,3-diphenylpropanenitrile would provide a deeper understanding of its formation and reactivity, predicting the most favorable reaction pathways and the influence of catalysts and substituents on the reaction's energetics.

Density Functional Theory (DFT) Studies of Reaction Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their reactivity. By calculating the electron density, DFT can determine the energies of various species along a reaction coordinate, including reactants, transition states, and products. This allows for the construction of a detailed reaction energy profile.

For a reaction involving 3-Hydroxy-3,3-diphenylpropanenitrile, such as its formation via the nucleophilic addition of a cyanide source to a precursor ketone, DFT calculations would be employed to model the energetic landscape. Theoretical investigations on similar processes, like cyanohydrin formation, often utilize functionals such as B3LYP with a basis set like 6-31G(d) to optimize the geometries of stationary points. nih.gov

Illustrative DFT-Calculated Reaction Profile Data

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (e.g., 3-Hydroxy-3,3-diphenylpropanenitrile + Reagent) | 0.0 |

| TS1 | First Transition State | +15.2 |

| I1 | Intermediate | +5.7 |

| TS2 | Second Transition State | +12.8 |

| P | Products | -10.5 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from a DFT study. It does not represent actual experimental or calculated values for 3-Hydroxy-3,3-diphenylpropanenitrile.

These calculations would reveal the activation energies required for the reaction to proceed and the stability of any intermediates formed. Furthermore, analysis of the molecular orbitals (HOMO-LUMO) and electrostatic potential maps can provide insights into the sites of nucleophilic or electrophilic attack.

Conformational Analysis in Reaction Pathways

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its reactivity. For a sterically hindered molecule like 3-Hydroxy-3,3-diphenylpropanenitrile, the presence of two bulky phenyl groups restricts rotation around the single bonds. A thorough conformational analysis is therefore essential to identify the most stable (lowest energy) conformers and to understand how they participate in a reaction.

Computational methods can be used to systematically explore the potential energy surface by rotating key dihedral angles and calculating the corresponding energy of each conformation. This analysis helps in identifying the ground-state geometry and the conformations that are most likely to lead to a reactive transition state. The Curtin-Hammett principle often applies, where the product distribution may depend on the relative energies of the transition states arising from different conformers, rather than the populations of the ground-state conformers themselves.

Illustrative Conformational Energy Data for 3-Hydroxy-3,3-diphenylpropanenitrile

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | 60° (gauche) | 0.0 | 72.1 |

| 2 | 180° (anti) | 1.5 | 8.8 |

| 3 | -60° (gauche) | 0.2 | 19.1 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. It does not represent actual experimental or calculated values for 3-Hydroxy-3,3-diphenylpropanenitrile.

By understanding the energetic differences between various conformers and the barriers to their interconversion, a more complete picture of the reaction dynamics can be achieved. This is particularly important in stereoselective reactions where the conformation of the substrate can dictate the stereochemical outcome.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Hydroxy-3,3-diphenylpropanenitrile by probing the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Hydroxy-3,3-diphenylpropanenitrile, specific signals corresponding to the different types of protons are expected. The aromatic protons of the two phenyl groups would typically appear as a complex multiplet in the downfield region, generally between 7.2 and 7.6 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrile group are expected to resonate as a singlet or a pair of doublets, depending on their magnetic equivalence, likely in the range of 2.5 to 3.0 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it would typically be observed. The presence and integration of these signals provide a quantitative measure of the protons in each unique chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-Hydroxy-3,3-diphenylpropanenitrile, distinct signals are anticipated for each carbon atom in a unique electronic environment. The carbon of the nitrile group (-C≡N) is expected to appear in the range of 117-121 ppm. The quaternary carbon atom bonded to the hydroxyl group and the two phenyl groups would resonate in the region of 70-80 ppm. The methylene carbon (-CH₂-) would likely be found further upfield. The aromatic carbons of the two phenyl rings will show a series of signals in the downfield region, typically between 125 and 145 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. nih.govresearchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxy-3,3-diphenylpropanenitrile

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Nitrile) | 118 |

| C (Quaternary, C-OH) | 75 |

| CH₂ (Methylene) | 30 |

| C (Aromatic, C-ipso) | 142 |

| C (Aromatic, C-ortho) | 126 |

| C (Aromatic, C-meta) | 129 |

| C (Aromatic, C-para) | 128 |

| Note: These are predicted values and may vary from experimental data. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of 3-Hydroxy-3,3-diphenylpropanenitrile, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (223.27 g/mol ). nih.gov Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z 205. Cleavage of the bond between the quaternary carbon and the methylene group could lead to the formation of a stable diphenylmethyl cation (benzhydryl cation) at m/z 167. Another potential fragmentation is the loss of the nitrile group (-CN), leading to a fragment at m/z 197. imreblank.chorganicchemistrydata.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous confirmation of the molecular formula of 3-Hydroxy-3,3-diphenylpropanenitrile as C₁₅H₁₃NO. nih.gov

Table 2: Expected Mass Spectrometry Fragmentation for 3-Hydroxy-3,3-diphenylpropanenitrile

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₅H₁₃NO]⁺ | 223 |

| [M - H₂O]⁺ | [C₁₅H₁₁N]⁺ | 205 |

| [M - CN]⁺ | [C₁₄H₁₃O]⁺ | 197 |

| [C₁₃H₁₁]⁺ | Diphenylmethyl cation | 167 |

| Note: The relative intensities of these fragments would depend on the ionization conditions. |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxy-3,3-diphenylpropanenitrile would exhibit characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The stretching vibration of the nitrile (-C≡N) group would appear as a sharp, medium-intensity band around 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methylene group would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. 3-Hydroxy-3,3-diphenylpropanenitrile, with its two phenyl groups, is expected to exhibit absorption maxima in the UV region, typically around 250-270 nm, corresponding to the π→π* transitions of the benzene (B151609) rings.

Chromatographic Separations

Chromatographic techniques are essential for the separation of 3-Hydroxy-3,3-diphenylpropanenitrile from any impurities or byproducts, and for its quantitative analysis to determine purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds. A reversed-phase HPLC method would be suitable for the analysis of 3-Hydroxy-3,3-diphenylpropanenitrile.

A typical method would employ a C18 or a phenyl-bonded silica (B1680970) column. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be used. shimadzu.comnih.gov Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation from any potential impurities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, for instance, around 254 nm. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Analysis of Aromatic Nitriles

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Note: These are example parameters and would require optimization for this specific compound. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), it provides definitive identification of the separated components.

For the analysis of 3-Hydroxy-3,3-diphenylpropanenitrile, which is a relatively high molecular weight compound, a high-temperature capillary GC column, such as a DB-5ms or equivalent, would be appropriate. nist.gov The sample, typically dissolved in a volatile organic solvent, is injected into the heated injector port where it is vaporized. The vapor is then carried by an inert carrier gas, such as helium or hydrogen, through the column. The column temperature is programmed to increase over time to elute compounds with different boiling points at different retention times. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is obtained for each peak. This allows for both the quantification of the compound and its unambiguous identification by comparing its retention time and mass spectrum to that of a known standard. nih.gov

Table 4: Representative GC-MS Method Parameters for Analysis of Aromatic Compounds

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

| Note: These are example parameters and would require optimization for this specific compound. |

X-ray Diffraction for Crystalline Structures

While specific crystallographic data for 3-Hydroxy-3,3-diphenylpropanenitrile is not publicly available, the principles of X-ray diffraction can be illustrated through the study of structurally related compounds. For instance, the analysis of a similar nitrile-containing compound, (3,4-dimethoxybenzylidene) propanedinitrile, revealed its crystallization in the triclinic space group P-1. epa.gov Such studies provide precise atomic coordinates and details of intermolecular interactions, like hydrogen bonding, which stabilize the crystal lattice. epa.gov This level of structural detail is invaluable for confirming the molecular structure and understanding its physical characteristics.

The process of single-crystal X-ray diffraction involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the positions of the individual atoms can be determined. This technique is the gold standard for absolute structure determination of crystalline materials.

Complementary Advanced Analytical Tools

In the absence of single-crystal X-ray diffraction data or for non-crystalline samples, a combination of other advanced analytical techniques is employed to confirm the structure and assess the purity of 3-Hydroxy-3,3-diphenylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR data are available for 3-Hydroxy-3,3-diphenylpropanenitrile. nih.gov

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Hydroxy-3,3-diphenylpropanenitrile, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Hydroxy-3,3-diphenylpropanenitrile would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present, including the quaternary carbon bonded to the hydroxyl and phenyl groups, the methylene carbon, the nitrile carbon, and the carbons of the aromatic rings. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 3-Hydroxy-3,3-diphenylpropanenitrile, the molecular formula is C₁₅H₁₃NO, corresponding to a molecular weight of approximately 223.27 g/mol . nih.govchemsynthesis.com Gas chromatography-mass spectrometry (GC-MS) data is available for this compound. nih.gov In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak would confirm the molecular weight. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxy-3,3-diphenylpropanenitrile would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (typically a broad band around 3200-3600 cm⁻¹), the nitrile (-C≡N) group (a sharp band around 2220-2260 cm⁻¹), and the aromatic C-H and C=C bonds of the phenyl groups. nih.gov

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of 3-Hydroxy-3,3-diphenylpropanenitrile. By passing the compound through a chromatographic column, impurities can be separated from the main component. The purity is then determined by comparing the area of the peak corresponding to the compound of interest to the total area of all peaks in the chromatogram. These methods are crucial for quality control and ensuring that the compound meets required purity standards.

The collective data from these advanced analytical techniques provides a comprehensive and definitive characterization of 3-Hydroxy-3,3-diphenylpropanenitrile, confirming its molecular structure and establishing its purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental molecular and electronic properties of chemical compounds. mdpi.com

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are foundational for determining the optimized geometry and electronic structure of molecules like 3-Hydroxy-3,3-diphenylpropanenitrile. arxiv.orgyoutube.com These methods solve the Schrödinger equation approximately to provide information on bond lengths, bond angles, and the distribution of electrons within the molecule.

For a molecule with the complexity of 3-Hydroxy-3,3-diphenylpropanenitrile, DFT methods, such as B3LYP, are often employed with a suitable basis set (e.g., 6-31G*) to balance computational cost and accuracy. scispace.com Such calculations would typically start with an initial guess for the molecular geometry, which is then optimized to find the lowest energy conformation. The presence of two phenyl groups on the same carbon atom suggests significant steric hindrance, which would influence the torsional angles of the phenyl rings relative to the propanenitrile backbone. pharmaguideline.com

The electronic structure analysis would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A larger gap generally implies higher stability. The distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the nitrile group is a known electrophile, and the oxygen of the hydroxyl group is a potential nucleophile. fiveable.melibretexts.org

Table 1: Hypothetical Calculated Molecular Geometry of 3-Hydroxy-3,3-diphenylpropanenitrile using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.54 Å |

| C3-O | 1.43 Å | |

| C3-C(phenyl) | 1.52 Å | |

| C1-N | 1.15 Å | |

| Bond Angle | C2-C3-O | 109.5° |

| C(phenyl)-C3-C(phenyl) | 112.0° | |

| C2-C1-N | 178.0° | |

| Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are intended for illustrative purposes. |

Thermochemical properties, such as the enthalpy of formation (ΔHf°), provide crucial information about the energetic stability of a molecule. ung.edu These properties can be calculated using quantum chemical methods, often in conjunction with isodesmic or homodesmotic reactions. nih.gov These reactions are hypothetical, designed so that the types of chemical bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

For 3-Hydroxy-3,3-diphenylpropanenitrile, an isodesmic reaction could be constructed using simpler, well-characterized molecules like diphenylmethane, acetonitrile (B52724), and propan-2-ol to calculate its enthalpy of formation. pharmaguideline.comfiveable.me The accuracy of these calculations is highly dependent on the level of theory and basis set used. High-level ab initio methods like G3 or G4 theory, while computationally expensive, can provide highly accurate thermochemical data.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

The presence of multiple single bonds in 3-Hydroxy-3,3-diphenylpropanenitrile allows for a variety of conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. libretexts.orglibretexts.org This is typically done by systematically rotating specific bonds and calculating the energy at each step to generate a potential energy surface (PES). libretexts.org

A key conformational feature of 3-Hydroxy-3,3-diphenylpropanenitrile would be the rotation around the C2-C3 bond and the rotations of the two phenyl groups. The potential energy surface for the rotation of the C2-C3 bond would likely show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations, influenced by the steric bulk of the diphenylmethyl and hydroxyl groups. youtube.comscholaris.ca The phenyl groups themselves will adopt specific torsional angles to minimize steric clash.

Figure 1: Hypothetical Potential Energy Surface for Rotation around the C2-C3 bond of 3-Hydroxy-3,3-diphenylpropanenitrile

In Silico Design and Prediction

Prediction of Reactivity and Selectivity

The reactivity and selectivity of 3-Hydroxy-3,3-diphenylpropanenitrile are dictated by its electronic structure. Computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are instrumental in predicting these characteristics.

Frontier Molecular Orbital (FMO) Theory:

FMO theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals in 3-Hydroxy-3,3-diphenylpropanenitrile would provide critical insights into its reactivity.

HOMO (Highest Occupied Molecular Orbital): The location of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a reaction, corresponding to nucleophilic sites. For 3-Hydroxy-3,3-diphenylpropanenitrile, the HOMO is likely to be concentrated around the oxygen atom of the hydroxyl group and the π-systems of the phenyl rings due to the presence of lone pairs and delocalized electrons.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO's location highlights the regions susceptible to receiving electrons, indicating electrophilic sites. In this molecule, the LUMO would likely be centered on the carbon atom of the nitrile group and the carbon atom attached to the hydroxyl group and phenyl rings.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Electrostatic Potential (MEP) Maps:

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net For 3-Hydroxy-3,3-diphenylpropanenitrile, an MEP map would illustrate the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.

Negative Potential: The area around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group would exhibit a negative electrostatic potential, indicating their susceptibility to electrophilic attack.

Positive Potential: The hydrogen atom of the hydroxyl group would show a positive electrostatic potential, making it a likely site for nucleophilic attack.

By analyzing these computational outputs, predictions can be made about how 3-Hydroxy-3,3-diphenylpropanenitrile will behave in various chemical reactions, including its regioselectivity and stereoselectivity. For instance, in a reaction with an electrophile, the attack would be predicted to occur at the sites with the highest HOMO density and most negative electrostatic potential.

Computational Screening of Analogues

Computational screening, or in silico screening, is a powerful technique for identifying novel compounds with desired properties by virtually designing and evaluating analogues of a parent molecule. researchgate.netmdpi.com This approach can be applied to 3-Hydroxy-3,3-diphenylpropanenitrile to explore derivatives with potentially enhanced or modified activities.

The process typically involves:

Library Design: A virtual library of analogues is created by systematically modifying the structure of 3-Hydroxy-3,3-diphenylpropanenitrile. Modifications could include substituting the phenyl rings with other aromatic or heterocyclic groups, altering the substituents on the phenyl rings, or replacing the hydroxyl or nitrile groups with other functional moieties.

Property Calculation: For each analogue in the virtual library, a range of physicochemical and electronic properties are calculated using computational methods. These properties can include molecular weight, lipophilicity (logP), polar surface area, and quantum chemical descriptors derived from DFT calculations such as HOMO and LUMO energies.

Virtual Screening and Filtering: The calculated properties are then used to filter the library based on predefined criteria. For example, if the goal is to identify analogues with improved drug-like properties, Lipinski's rule of five can be applied. nih.gov If a specific biological target is known, molecular docking simulations can be performed to predict the binding affinity of each analogue to the target protein. rsc.org

Prioritization and Synthesis: The most promising candidates from the virtual screening are then prioritized for synthesis and experimental testing, significantly reducing the time and cost associated with traditional drug discovery and development processes.

Through this computational workflow, it is possible to systematically explore the chemical space around 3-Hydroxy-3,3-diphenylpropanenitrile and identify analogues with tailored properties for specific applications.

Applications in Organic Synthesis and Materials Science Research

Precursor in Fine Chemical Synthesis

As a precursor, 3-Hydroxy-3,3-diphenylpropanenitrile offers chemists a foundational structure that can be elaborated upon to create more complex and often biologically active molecules.

The utility of β-hydroxy nitriles, such as 3-Hydroxy-3,3-diphenylpropanenitrile, is well-established in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, a common and versatile functional group in organic chemistry. For instance, the hydrolysis of 3-Hydroxy-3,3-diphenylpropanenitrile would yield 3-hydroxy-3,3-diphenylpropanoic acid, a complex chiral carboxylic acid that can serve as a building block for other intricate molecules. nih.gov The general class of optically pure 3-hydroxycarboxylic acids are significant as they are used as starting materials for a range of products including antibiotics and vitamins. nii.ac.jp

The reactivity of the hydroxyl and nitrile groups allows for a variety of chemical transformations:

Oxidation: The tertiary hydroxyl group can be a site for oxidative cleavage under specific conditions.

Reduction: The nitrile group is readily reducible to a primary amine, leading to the formation of 3-amino-3,3-diphenylpropan-1-ol, another versatile intermediate.

Hydrolysis: As mentioned, the nitrile can be hydrolyzed to a carboxylic acid, and this transformation can be achieved under either acidic or basic conditions, or through enzymatic methods. google.com

The synthesis of complex, biologically active molecules often relies on the availability of chiral building blocks. Chiral 3-substituted-3-hydroxy-2-oxindoles and 3-hydroxypipecolic acid derivatives are examples of such molecules whose synthesis underscores the importance of hydroxyl-containing precursors. rsc.orgnih.govgoogle.com While not directly synthesized from 3-Hydroxy-3,3-diphenylpropanenitrile, their preparation highlights the value of this class of compounds in creating stereochemically rich structures.

While direct evidence for the use of 3-Hydroxy-3,3-diphenylpropanenitrile in the synthesis of Ambrisentan is not explicitly documented in publicly available literature, its structure strongly suggests its potential as a precursor. Ambrisentan is a pharmaceutical drug used to treat pulmonary arterial hypertension. Its chemical name is (S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid.

The synthesis of Ambrisentan has been described in patents starting from precursors like (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. nii.ac.jp The hydrolysis of 3-Hydroxy-3,3-diphenylpropanenitrile would produce 3-hydroxy-3,3-diphenylpropanoic acid. This resulting acid is structurally very similar to the Ambrisentan precursor, differing by a methoxy (B1213986) group at the adjacent carbon. This makes 3-Hydroxy-3,3-diphenylpropanenitrile a plausible starting point for the synthesis of Ambrisentan and its analogues.

The broader class of β-hydroxy nitriles are recognized as key intermediates in the synthesis of various pharmaceuticals. For example, the related compound, (R)-3-Hydroxy-3-phenylpropanenitrile, is a crucial intermediate in the production of drugs such as fluoxetine (B1211875) and atomoxetine.

Development of Novel Materials

The application of 3-Hydroxy-3,3-diphenylpropanenitrile in materials science is an area with potential for future research, though currently not well-documented. The presence of the diphenyl moiety and reactive functional groups suggests that it could be incorporated into various material backbones.

There is potential for 3-Hydroxy-3,3-diphenylpropanenitrile to be used as a monomer or an additive in polymer synthesis. The related compound, diphenylacetonitrile (B117805), is utilized in the synthesis of isocyanates, which are key components in the production of polyurethanes and are also applied in the polyamide and epoxy resin industries. chemicalbook.comgoogle.comchemicalbook.com This suggests that derivatives of 3-Hydroxy-3,3-diphenylpropanenitrile could find similar applications. Furthermore, research on high-temperature polymers has shown that diphenyl sulfone-based phthalonitrile (B49051) monomers can be used to create polymers with excellent thermal stability and mechanical properties. psu.edu The diphenyl structure within 3-Hydroxy-3,3-diphenylpropanenitrile could contribute to the thermal and mechanical strength of polymer matrices if successfully incorporated.

Following from its potential use in polymer synthesis, derivatives of 3-Hydroxy-3,3-diphenylpropanenitrile could be investigated for applications in coatings and adhesives. As a precursor to isocyanates, diphenylacetonitrile is involved in the formulation of UV coatings, polyurethane (PU) paints, and adhesives. chemicalbook.comgoogle.comchemicalbook.com The hydroxyl group on 3-Hydroxy-3,3-diphenylpropanenitrile could also participate in cross-linking reactions, which are fundamental to the curing of many coatings and adhesives, potentially enhancing adhesion and durability.

The field of organic electronics and photonics is continually searching for novel organic semiconductors for use in devices like organic field-effect transistors (OFETs). ucm.es While there is no direct research linking 3-Hydroxy-3,3-diphenylpropanenitrile to this field, the presence of two phenyl groups provides a basic conjugated system that is a common feature in many organic electronic materials. The functional groups could allow for its integration into larger conjugated systems or for tuning the electronic properties of materials. Further research would be needed to explore its potential in this advanced materials sector.

Data Tables

Table 1: Chemical Reactions of 3-Hydroxy-3,3-diphenylpropanenitrile

| Reaction Type | Reagents/Conditions | Product Class |

| Hydrolysis | Acid or base catalysis, or enzymes (e.g., nitrilase) google.com | Carboxylic Acid (3-hydroxy-3,3-diphenylpropanoic acid) nih.gov |

| Reduction | Reducing agents (e.g., LiAlH₄) | Primary Amine (3-amino-3,3-diphenylpropan-1-ol) |

| Oxidation | Oxidizing agents | Ketone or further oxidation products |

Table 2: Potential Applications of 3-Hydroxy-3,3-diphenylpropanenitrile Derivatives

| Application Area | Potential Role | Related Compound Example |

| Pharmaceuticals | Precursor to complex chiral molecules | (R)-3-Hydroxy-3-phenylpropanenitrile for fluoxetine |

| Polymers | Monomer for polyurethanes, polyamides, epoxies | Diphenylacetonitrile as isocyanate precursor chemicalbook.comgoogle.comchemicalbook.com |

| Coatings & Adhesives | Component in UV coatings, PU paints | Diphenylacetonitrile in adhesive formulation chemicalbook.comgoogle.comchemicalbook.com |

Contributions to Hybrid Organic/Inorganic Materials Science

While direct applications of 3-Hydroxy-3,3-diphenylpropanenitrile in hybrid organic/inorganic materials are not yet extensively documented in scientific literature, the molecule's structure suggests a potential role as a valuable organic linker or surface modifier. Hybrid materials, which combine the properties of both organic and inorganic components at the molecular or nanometer scale, are at the forefront of materials science research. nih.govmdpi.com The utility of an organic molecule in this context often hinges on its ability to be covalently bonded to or interact with an inorganic framework, such as silica (B1680970), metal oxides, or nanoparticles.

The hydroxyl group of 3-Hydroxy-3,3-diphenylpropanenitrile could serve as a reactive site for grafting the molecule onto the surface of inorganic materials. For instance, it could react with surface hydroxyl groups on silica or titania to form stable ether or ester linkages. The bulky diphenyl groups would then create a hydrophobic, sterically hindered layer on the inorganic surface, which could be useful for applications such as:

Improving the dispersion of nanoparticles in organic polymer matrices.

Creating non-polar stationary phases for chromatography.

Modifying the surface properties of materials to enhance hydrophobicity or create specific recognition sites.

Furthermore, the nitrile group offers another point of potential functionalization. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a different chemical handle for attachment to inorganic components or for further chemical modification. This dual functionality—a hydroxyl group for initial anchoring and a modifiable nitrile group for subsequent reactions—makes 3-Hydroxy-3,3-diphenylpropanenitrile a theoretically interesting candidate for the design of sophisticated hybrid materials.

Synthesis of Structurally Diverse Derivatives

The true potential of 3-Hydroxy-3,3-diphenylpropanenitrile likely lies in its use as a scaffold for the synthesis of more complex, value-added molecules. Its constituent functional groups can participate in a variety of chemical transformations to yield structurally diverse derivatives.

Formation of Bioactive Heterocycles (e.g., Tetrahydrochromene Derivatives)

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large percentage of pharmaceuticals containing at least one heterocyclic ring. unizin.org Tetrahydrochromene scaffolds, in particular, are found in a number of biologically active molecules. One of the most efficient methods for synthesizing highly substituted tetrahydrochromenes is through multicomponent reactions (MCRs). chem-station.comnumberanalytics.comlibretexts.org

A plausible, though not yet reported, synthetic route to tetrahydrochromene derivatives using 3-Hydroxy-3,3-diphenylpropanenitrile could involve a one-pot, three-component reaction. In this hypothetical scenario, 3-Hydroxy-3,3-diphenylpropanenitrile would react with an activated methylene (B1212753) compound, such as malononitrile, and a dimedone derivative in the presence of a basic catalyst. The reaction would likely proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to yield the final tetrahydrochromene product.

Table 1: Hypothetical Multicomponent Synthesis of a Tetrahydrochromene Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Proposed Product |

| 3-Hydroxy-3,3-diphenylpropanenitrile | Malononitrile | Dimedone | Piperidine | 2-Amino-4-(1-cyano-2,2-diphenylethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

This approach would allow for the rapid assembly of a complex molecular architecture in a single synthetic step, a hallmark of efficient modern organic synthesis. The resulting polyfunctionalized tetrahydrochromene could serve as a lead compound for further biological screening and drug discovery efforts.

Functionalized Analogues with Specific Structural Features

The hydroxyl and nitrile groups of 3-Hydroxy-3,3-diphenylpropanenitrile are amenable to a wide range of chemical transformations, enabling the synthesis of various functionalized analogues.

The tertiary benzylic alcohol is a key functional group. wikipedia.orgwikipedia.org While sterically hindered, it can undergo reactions such as:

Etherification: Reaction with alkyl halides under basic conditions to yield ethers.

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters. numberanalytics.com

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid or conversion to a tosylate) and subsequently displaced by other nucleophiles.

The nitrile group is also highly versatile:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-hydroxy-3,3-diphenylpropanoic acid) or a primary amide (3-hydroxy-3,3-diphenylpropanamide).

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride would convert the nitrile to a primary amine (3-amino-1,1-diphenyl-1-propanol).

Cyclization Reactions: The nitrile group can participate in intramolecular cyclizations, such as the Thorpe-Ziegler reaction, if another suitable functional group is present in the molecule. wikipedia.orgwikipedia.org

Table 2: Potential Functionalized Derivatives of 3-Hydroxy-3,3-diphenylpropanenitrile

| Starting Material | Reagent(s) | Product Functional Group | Example Product Name |

| 3-Hydroxy-3,3-diphenylpropanenitrile | H₂SO₄, H₂O, heat | Carboxylic Acid | 3-Hydroxy-3,3-diphenylpropanoic acid |

| 3-Hydroxy-3,3-diphenylpropanenitrile | 1. LiAlH₄, 2. H₂O | Primary Amine | 4-Amino-2,2-diphenylbutan-2-ol |

| 3-Hydroxy-3,3-diphenylpropanenitrile | Acetyl chloride, pyridine | Ester | 1-Cyano-2,2-diphenylethyl acetate |

The ability to selectively modify one or both of these functional groups opens up a vast chemical space for the creation of novel compounds with tailored properties for various research applications.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-3,3-diphenylpropanenitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A plausible route involves nucleophilic addition of cyanide to a diphenyl ketone precursor, followed by reduction. For example, using a Knoevenagel condensation between benzaldehyde derivatives and nitrile-containing reagents under basic conditions (e.g., NaCN or KCN). Reaction optimization could include varying solvents (e.g., ethanol vs. DMF), temperature (50–80°C), and catalysts (e.g., ammonium acetate). Monitoring via TLC or HPLC is critical to identify intermediates and byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of 3-Hydroxy-3,3-diphenylpropanenitrile?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- A singlet for the hydroxyl proton (~5–6 ppm, exchangeable with D₂O).

- Multiplets for aromatic protons (6.5–8.0 ppm).

- A triplet for the CH₂ group adjacent to the nitrile (~2.5–3.5 ppm).

- IR : Strong absorption for the nitrile group (~2240 cm⁻¹) and hydroxyl stretch (~3300 cm⁻¹).

- Compare spectral data with structurally similar nitriles, such as 3-(4-hydroxy-3-methylphenyl)propanenitrile .

Q. What purification strategies are effective for removing impurities like unreacted starting materials or oxidation byproducts?

- Methodological Answer :

- Recrystallization : Use a solvent pair like ethanol/water to isolate the product.

- Chromatography : Employ flash chromatography with silica gel and a gradient eluent (e.g., hexane:ethyl acetate from 9:1 to 7:3).

- HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases.

- Monitor purity via melting point analysis and mass spectrometry .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the stability and reactivity of 3-Hydroxy-3,3-diphenylpropanenitrile under varying pH or thermal conditions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to model the molecule’s electronic structure. Optimize geometry at the B3LYP/6-31G(d) level.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Simulate thermal degradation pathways using molecular dynamics to identify potential decomposition products (e.g., diphenylpropanal or cyanide release) .